

3-(Prop-2-ynyl)oxetan-3-ol CAS number 1354550-84-7

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Compound of Interest

Compound Name: 3-(Prop-2-ynyl)oxetan-3-ol

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An In-depth Technical Guide to **3-(Prop-2-ynyl)oxetan-3-ol** (CAS 1354550-84-7): A Bifunctional Building Block for Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical properties is paramount. **3-(Prop-2-ynyl)oxetan-3-ol** has emerged as a strategic building block, uniquely positioned to address common challenges in drug development, such as poor solubility and metabolic instability. This guide provides a comprehensive technical overview of this compound, detailing its structural rationale, a robust synthetic pathway, and its core applications. By combining the property-enhancing features of a 3,3-disubstituted oxetane core with the versatile reactivity of a terminal alkyne, this molecule offers researchers a powerful tool for constructing complex molecular architectures, including covalent inhibitors and targeted protein degraders like PROTACs. This document serves as a practical resource for scientists engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Value of the Oxetane Motif

The journey from a hit compound to a clinical candidate is often fraught with challenges related to absorption, distribution, metabolism, and excretion (ADME). A significant portion of these hurdles can be traced to suboptimal physicochemical properties like low aqueous solubility and

high metabolic clearance. For decades, medicinal chemists have employed isosteric replacements to fine-tune these properties without compromising biological activity.

The oxetane ring, a four-membered cyclic ether, has gained significant traction as a valuable motif in this context.[1][2] Pioneering work has established that oxetanes can serve as effective bioisosteres for frequently used but often problematic groups, such as gem-dimethyl and carbonyl functionalities.[3][4][5] The incorporation of an oxetane can lead to profound improvements in:

- **Aqueous Solubility:** The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, disrupting crystal lattice packing and improving solvation.[3]
- **Metabolic Stability:** Replacing metabolically labile groups (e.g., isopropyl) with a robust oxetane ring can block common sites of cytochrome P450 (CYP) oxidation.[2]
- **Lipophilicity (LogD):** Oxetanes offer a method to increase the three-dimensionality and polarity of a molecule, often leading to a favorable reduction in lipophilicity.[6]

3-(Prop-2-ynyl)oxetan-3-ol, CAS 1354550-84-7, is a particularly compelling building block because it embodies two critical functions. First, it carries the 3,3-disubstituted oxetane core, a pattern known to confer greater chemical stability compared to less substituted oxetanes.[4] Second, its terminal alkyne group serves as a versatile chemical handle, most notably for "click chemistry," enabling facile and efficient conjugation to other molecules.[7] This dual functionality makes it an indispensable tool for applications ranging from fragment-based library synthesis to the construction of complex bioconjugates.

Physicochemical and Structural Properties

3-(Prop-2-ynyl)oxetan-3-ol is a specialized reagent valued for its unique structural combination. Its key properties are summarized below.

| Property | Value | Source(s) |
|-------------------|--|-------------|
| CAS Number | 1354550-84-7 | [8][9][10] |
| Molecular Formula | C ₆ H ₈ O ₂ | [9][10][11] |
| Molecular Weight | 112.13 g/mol | [9][10] |
| Common Synonyms | 3-(Prop-2-yn-1-yl)oxetan-3-ol | [9][11][12] |
| Typical Purity | ≥95% | [9][11] |
| Classification | Protein Degradable Building Block | [11] |
| Storage | Room Temperature, Sealed, Dry | [10] |

The molecule's power lies in the synergy between its two key functional domains:

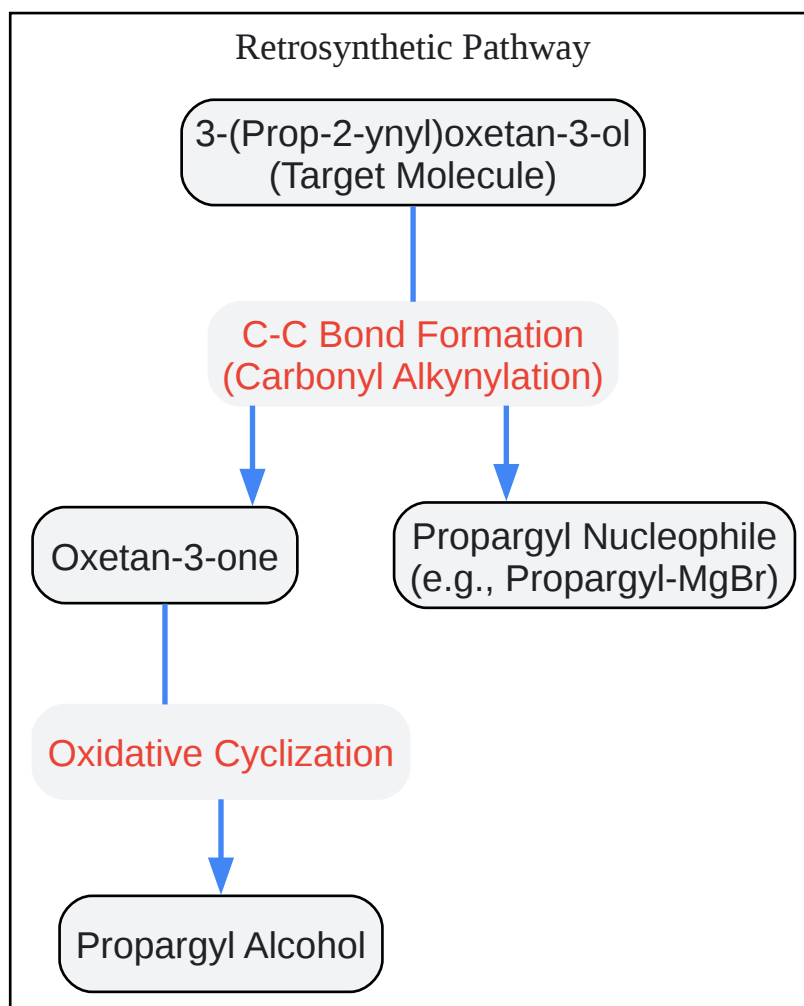
- **The 3-Hydroxy-3-propargyl-oxetane Core:** This tertiary alcohol on a strained four-membered ring provides a rigid, polar, and three-dimensional scaffold. The 3,3-disubstitution pattern enhances the stability of the oxetane ring, making it suitable for multi-step synthetic campaigns.
- **The Terminal Alkyne:** This functional group is the molecule's primary reactive site for conjugation. It is an ideal substrate for highly efficient and orthogonal ligation reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms the basis of click chemistry.[13]

Synthetic Strategy: A Field-Proven Approach

While specific peer-reviewed syntheses for **3-(Prop-2-ynyl)oxetan-3-ol** are not abundant, a robust and logical pathway can be constructed from well-established precedents in organic chemistry. The most direct approach involves the nucleophilic addition of a propargyl organometallic reagent to the versatile precursor, oxetan-3-one.

Retrosynthetic Analysis

The causality of this synthetic plan is straightforward: the carbon-carbon bond between the oxetane ring and the propargyl group can be formed via a standard carbonyl addition. Oxetan-3-one is an ideal precursor, and its own synthesis is well-documented, often starting from propargyl alcohol itself in a clever gold-catalyzed oxidative cyclization.[14]



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Caption: Retrosynthetic analysis of **3-(Prop-2-ynyl)oxetan-3-ol**.

Experimental Protocols

As a Senior Application Scientist, my recommendation is to follow a two-stage process that prioritizes yield, purity, and scalability. The protocols described here are self-validating, relying on well-understood and reliable chemical transformations.

Protocol 1: Synthesis of Oxetan-3-one from Propargyl Alcohol

This modern protocol leverages gold catalysis to achieve a one-step synthesis of the key oxetane precursor, avoiding hazardous diazo ketones used in older methods.^[14] The gold catalyst activates the alkyne for an intramolecular attack by the hydroxyl group, followed by oxidation.

- Materials: Propargyl alcohol, Pyridine N-oxide (oxidant), [IPrAuCl]/AgNTf₂ (catalyst system) or a similar Au(I) catalyst, Dichloromethane (DCM), Triflimide (HNTf₂).
- Step 1 (Setup): To a round-bottom flask charged with a magnetic stir bar, add propargyl alcohol (1.0 eq) and DCM (to 0.1 M).
- Step 2 (Reagent Addition): Add Pyridine N-oxide (2.0 eq) and the Au(I) catalyst (e.g., [IPrAu(MeCN)]SbF₆, 2-5 mol%). Add triflimide (5-10 mol%) to minimize side reactions.^[14]
- Step 3 (Reaction): Stir the reaction mixture vigorously at room temperature under an air atmosphere ('open flask'). Monitor the reaction by TLC or LC-MS for the consumption of starting material (typically 12-24 hours).
- Step 4 (Workup): Upon completion, concentrate the reaction mixture under reduced pressure.
- Step 5 (Purification): Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford pure oxetan-3-one. The product is volatile, so care must be taken during concentration.

Protocol 2: Synthesis of **3-(Prop-2-ynyl)oxetan-3-ol**

This step employs a standard Grignard reaction, a cornerstone of C-C bond formation. The choice of a Grignard reagent is based on its high nucleophilicity, commercial availability (or ease of preparation), and predictable reactivity with ketones.

- Materials: Propargyl bromide, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Oxetan-3-one, Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether.

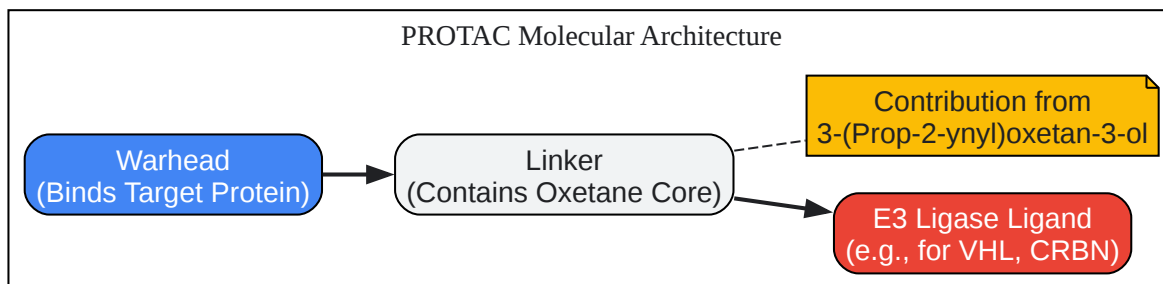
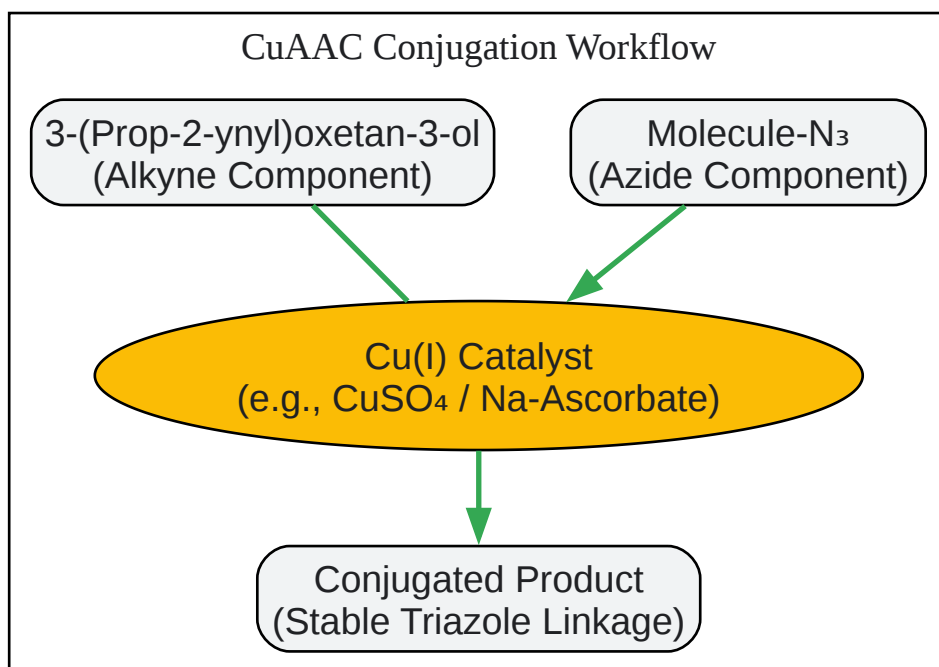
- **Step 1 (Grignard Preparation):** In an oven-dried, three-neck flask under an inert atmosphere (N_2 or Ar), place magnesium turnings (1.5 eq). Add anhydrous THF and a small crystal of iodine to initiate the reaction. Add propargyl bromide (1.2 eq) in anhydrous THF dropwise via an addition funnel, maintaining a gentle reflux. After the addition is complete, stir for 1 hour at room temperature to ensure full formation of propargylmagnesium bromide.
- **Step 2 (Carbonyl Addition):** Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve oxetan-3-one (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.
- **Step 3 (Reaction):** After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC for the disappearance of oxetan-3-one.
- **Step 4 (Quenching & Workup):** Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH_4Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
- **Step 5 (Purification):** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (hexanes/ethyl acetate) to yield **3-(Prop-2-ynyl)oxetan-3-ol** as the final product.

Core Applications in Medicinal Chemistry

The true value of **3-(Prop-2-ynyl)oxetan-3-ol** lies in its application as a bifunctional linker. The oxetane improves the parent molecule's properties, while the alkyne provides a point of attachment.

The Alkyne Handle: Gateway to Click Chemistry

The terminal alkyne is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that exemplifies the principles of "click chemistry": high yield, stereospecificity, and tolerance of a wide range of functional groups.^{[7][13]} This allows the oxetane-containing fragment to be reliably "clicked" onto any molecule bearing an azide group.



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